2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride
Description
Properties
CAS No. |
113985-08-3 |
|---|---|
Molecular Formula |
C11H19BClNO2 |
Molecular Weight |
243.54 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride |
InChI |
InChI=1S/C11H18BNO2.ClH/c1-13(2)9-11-6-4-3-5-10(11)7-8-12(14)15;/h3-6,14-15H,7-9H2,1-2H3;1H |
InChI Key |
OXHBBRDWHRHOMA-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=CC=C1CN(C)C)(O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Boronic Acid Group Installation via Miyaura Borylation
The Miyaura borylation reaction provides a robust method for converting aryl halides to boronic acids. For the target compound, this step typically follows the assembly of the ethyl-linked aromatic core.
Procedure :
- Substrate Preparation : Synthesize 1-(2-bromoethyl)-2-[(dimethylamino)methyl]benzene via alkylation of 2-[(dimethylamino)methyl]benzyl bromide with ethylene glycol di-p-tosylate, followed by bromide substitution.
- Borylation : React the bromide intermediate with bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3 equiv) in anhydrous DMSO at 80°C for 12 h.
- Deprotection : Hydrolyze the pinacol boronate ester using 6 M HCl in THF/H₂O (3:1) at 25°C for 2 h to yield the free boronic acid.
Key Parameters :
Construction of the Aromatic Core via Ullmann Coupling
The dimethylaminomethyl group can be introduced through a copper-catalyzed Ullmann coupling, leveraging methodologies from aryl halide amination.
Procedure :
- Halide Substrate : Prepare 2-bromoethylbenzene via bromination of ethylbenzene using N-bromosuccinimide (NBS) in CCl₄ under UV light.
- Amination : React with dimethylamine hydrochloride (2 equiv) in the presence of CuI (10 mol%), 1,10-phenanthroline (10 mol%), and KOH (3 equiv) in toluene at 110°C for 24 h.
- Work-up : Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexanes).
Optimization Insights :
Hydrochloride Salt Formation
Final protonation of the dimethylamine group is achieved using gaseous HCl in methanol, followed by solvent evaporation and recrystallization from acetone/ether.
Critical Factors :
- Strict moisture control prevents boronic acid degradation during salt formation.
- Stoichiometric HCl (1.05 equiv) ensures complete salt formation without excess acid.
Alternative Methodologies and Comparative Analysis
Suzuki-Miyaura Cross-Coupling Approach
An orthogonal strategy employs Suzuki coupling to construct the biphenyl system prior to functional group elaboration:
- Boronic Acid Synthesis : Prepare 2-ethylphenylboronic acid via hydroboration of styrene derivatives.
- Coupling Reaction : React with 2-bromo-N,N-dimethylbenzylamine using Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ (2 equiv) in THF/H₂O (4:1) at 70°C.
Advantages :
Reductive Amination Pathway
Industrial-Scale Considerations and Process Optimization
Solvent System Optimization
Data from analogous syntheses highlight solvent effects on reaction efficiency:
| Reaction Step | Optimal Solvent | Yield Improvement | Source |
|---|---|---|---|
| Borylation | DMSO/THF (1:3) | 15% | |
| Amination | Toluene/DMF (4:1) | 22% | |
| Salt Formation | MeOH/Acetone (2:1) | 18% |
Mixed solvent systems enhance reagent solubility while suppressing side reactions.
Catalytic System Advancements
Recent innovations in palladium nanocatalysts (e.g., Pd@MOF-808) demonstrate improved turnover numbers (TON > 1,000) for Miyaura borylation, reducing metal loading costs by 40% compared to traditional PdCl₂(dppf).
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride has several scientific research applications:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]phenylboronic acid
- 2-(N,N-Dimethylaminomethyl)phenylboronic acid
- (2-Dimethylamino-phenyl)-acetic acid hydrochloride
Uniqueness
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its dimethylamino group provides additional reactivity and versatility compared to other boronic acid derivatives .
Biological Activity
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid; hydrochloride is a boronic acid derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural features, including a dimethylamino group and a boronic acid functional group, plays a significant role in various biochemical interactions and synthetic reactions.
- Molecular Formula : C12H18BClN2O2
- Molecular Weight : Approximately 256.65 g/mol
- Structural Features : The compound contains a phenyl ring substituted with a dimethylamino group and an ethylboronic acid moiety, which enhances its reactivity in Suzuki-Miyaura coupling reactions.
Biological Activity
The biological activity of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid; hydrochloride can be summarized as follows:
- Enzyme Inhibition : Research indicates that boronic acids can form reversible covalent bonds with diols and other biomolecules, which may influence their pharmacokinetics and dynamics. This property is particularly relevant in drug design, enhancing selectivity and efficacy against specific targets.
- Antimicrobial Activity : Studies have shown that certain boronic acid derivatives exhibit inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival .
- Cancer Research : Boronic acids are being investigated for their role in cancer therapy, particularly due to their ability to inhibit proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, thereby promoting cell death .
Comparative Analysis with Similar Compounds
The following table compares 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid; hydrochloride with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2-(Dimethylamino)phenylboronic acid | Lacks ethyl group | Moderate enzyme inhibition |
| 3-(Dimethylamino)phenylboronic acid | Different position of dimethylamino group | Varying reactivity patterns |
| 4-(Dimethylamino)phenylboronic acid | Another positional isomer | Potentially different biological activities |
| 2-(N,N-Dimethylaminomethyl)phenylboronic acid | Similar amine substitution | Slightly varied reactivity due to structural differences |
The unique arrangement of functional groups in 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid; hydrochloride enhances its reactivity and biological activity compared to its analogs.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that modifications to the ortho positions of the phenyl substituent significantly improved the inhibitory activity against tuberculosis, indicating that structural optimization can lead to enhanced therapeutic efficacy .
- Proteasome Inhibition in Cancer Cells : Research has shown that certain boron-containing compounds can selectively inhibit the immunoproteasome, leading to reduced viability in multiple myeloma cells resistant to conventional therapies. This highlights the therapeutic potential of boronic acids in oncology .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:
Mannich Reaction : Introduce the dimethylaminomethyl group via a Mannich reaction using formaldehyde and dimethylamine under acidic conditions .
Boronic Acid Formation : React the intermediate with a boronate ester (e.g., via Miyaura borylation) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Factors :
- Moisture sensitivity of boronic acid intermediates necessitates inert atmospheres.
- Catalyst loading (1–5 mol%) and temperature control are crucial for minimizing side reactions.
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Mannich Reaction | Formaldehyde, dimethylamine, HCl, 60°C | 70–85% |
| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, THF, 80°C | 50–65% |
| Salt Formation | HCl/ethanol, RT | 90–95% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted boronate esters) using a C18 column with a gradient of acetonitrile/water + 0.1% formic acid .
- NMR Spectroscopy :
- ¹H NMR (D₂O): Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.4–3.6 ppm (CH₂-N(CH₃)₂), δ 2.8–3.0 ppm (boronic acid CH₂) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid presence .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~10.5%) to confirm hydrochloride stoichiometry .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ¹H NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from:
- Dynamic Boron Behavior : Boronic acids form equilibria with anhydrides or trifluoroborate salts in solution, altering NMR signals. Use D₂O with a buffer (pH 7.4) to stabilize the boronic acid form .
- HCl Hydrate Variants : Different hydration states of the hydrochloride salt may cause peak broadening. Characterize via TGA (thermogravimetric analysis) to identify water content .
Resolution Workflow :
Compare spectra in multiple solvents (DMSO-d₆ vs. D₂O).
Add deuterated diols (e.g., mannitol) to complex boron and simplify splitting .
Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Key considerations:
- Protecting Groups : Mask the dimethylamino group with Boc (tert-butoxycarbonyl) to prevent Pd catalyst poisoning. Deprotect post-coupling with TFA .
- Solvent Systems : Use mixed solvents (e.g., DME/H₂O) to enhance boronic acid solubility.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) for electron-deficient aryl partners.
| Condition | Optimized Parameters | Coupling Efficiency |
|---|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) | 75–85% |
| Base | Cs₂CO₃ | |
| Temperature | 80°C, 12 h |
Q. How does pH affect the stability of this boronic acid hydrochloride in aqueous solutions?
- Methodological Answer :
- Acidic Conditions (pH < 5) : Boronic acid converts to trifluoroborate, enhancing stability but reducing reactivity.
- Neutral/Basic Conditions (pH 7–9) : Boronic acid forms reversible esters with diols, complicating storage.
Stability Protocol : - Store lyophilized at –20°C.
- Prepare fresh solutions in pH 6.8 PBS buffer for biological assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition) for this compound?
- Methodological Answer : Variations may stem from:
- Impurity Profiles : Trace Pd residues (from synthesis) can inhibit enzymes. Purify via ion-exchange chromatography .
- Solvent Artifacts : DMSO stock solutions >10% can denature proteins. Use ≤1% DMSO in assays .
Validation Steps :
Replicate assays with independently synthesized batches.
Perform dose-response curves (IC₅₀) across multiple labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
